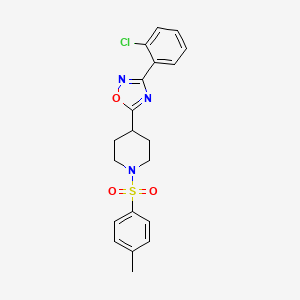
Ethyl azepane-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl azepane-4-carboxylate hydrochloride is a chemical compound with the CAS number 1623063-36-4 . It has a molecular weight of 207.7 . The IUPAC name for this compound is ethyl azepane-4-carboxylate hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl azepane-4-carboxylate hydrochloride is1S/C9H17NO2.ClH/c1-2-12-9(11)8-4-3-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl azepane-4-carboxylate hydrochloride is a powder . The compound’s molecular formula is C9H18ClNO2 .Scientific Research Applications
Bioremediation and Environmental Applications
A notable application of ethyl azepane-4-carboxylate hydrochloride is found in the field of environmental engineering, particularly in the bioremediation process. For example, the compound is involved in the breakdown of molinate, a thiocarbamate herbicide used in rice cultivation, which poses environmental contamination risks. The degradation of molinate into less harmful substances showcases the potential of ethyl azepane-4-carboxylate hydrochloride in environmental cleanup and sustainable farming practices. This process involves enzymatic reactions that cleave the herbicide into ethanethiol and azepane-1-carboxylate, highlighting the compound's role in mitigating the adverse effects of herbicide contamination in agricultural settings (Paiva et al., 2015).
Synthetic Chemistry and Drug Development
Ethyl azepane-4-carboxylate hydrochloride also finds importance in synthetic chemistry, particularly in the synthesis of complex organic compounds and pharmaceuticals. It serves as a key intermediate in the production of various pharmacologically active molecules. For instance, its utilization in the asymmetric synthesis of meptazinol, a drug used for pain treatment, underscores its significance in facilitating the development of therapeutic agents. The ability to generate azepane derivatives, which are central to several approved drugs, demonstrates the compound's utility in drug discovery and development processes, further emphasizing its role in the creation of new medical treatments (Babl & Reiser, 2022).
Corrosion Inhibition
Another research application of ethyl azepane-4-carboxylate hydrochloride is in the field of materials science, particularly in corrosion inhibition. Studies have shown that derivatives of azepane can act as effective corrosion inhibitors for metals in acidic environments. This property is significant for extending the life of metal structures and components, reducing maintenance costs, and preventing environmental pollution caused by corroded metals. The efficiency of these compounds as corrosion inhibitors demonstrates their potential in industrial applications, where they can provide a protective barrier against the corrosive effects of environmental factors on metal surfaces (Alaoui et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
ethyl azepane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-4-3-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZCRNYNYXUTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azepane-4-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)

![5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2776345.png)
![1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone](/img/structure/B2776346.png)

![N-(1-cyanocyclopentyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide](/img/structure/B2776348.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2776350.png)
![6-(4-methoxyphenethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2776351.png)

![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)



![N-(2,3-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2776363.png)